tert-Butyl 7'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
CAS No.:
Cat. No.: VC17745179
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N2O2 |
|---|---|
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | tert-butyl 7-methylspiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C16H22N2O2/c1-11-6-5-7-12-13(11)17-8-16(12)9-18(10-16)14(19)20-15(2,3)4/h5-7,17H,8-10H2,1-4H3 |
| Standard InChI Key | PBQIDNFZSWBKSU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C3(CN2)CN(C3)C(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The defining feature of tert-butyl 7'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is its spirocyclic framework, which integrates a four-membered azetidine ring with a bicyclic indole system at a shared spiro carbon atom. This configuration imposes significant conformational constraints, enhancing molecular rigidity—a property often sought in drug candidates to improve target binding specificity. The indole moiety contributes aromaticity and hydrogen-bonding capabilities, while the azetidine ring introduces strain that may influence reactivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₂ | |
| Molecular Weight | 274.36 g/mol | |
| IUPAC Name | tert-butyl 7-methylspiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate | |
| Canonical SMILES | CC1=C2C(=CC=C1)C3(CN2)CN(C3)C(=O)OC(C)(C)C | |
| XLogP3 (Predicted) | ~3.2 |
Functional Group Analysis
The molecule features three critical functional elements:
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tert-Butyl Carbamate (Boc Group): Positioned at the azetidine nitrogen, this group enhances solubility in organic solvents and serves as a protective moiety during synthesis.
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7-Methyl Substituent: The methyl group on the indole ring modulates electron density and steric effects, potentially altering binding interactions in biological systems.
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Spiro Junction: The shared sp³-hybridized carbon atom creates a three-dimensional structure that reduces rotational freedom, a trait advantageous for selective receptor engagement.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of tert-butyl 7'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate involves a multi-step sequence emphasizing regioselective ring formation and functional group compatibility. A representative approach includes:
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Indole Precursor Preparation: 7-Methylindole derivatives are synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling reactions.
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Spirocyclization: Transition metal-mediated cyclization or acid-catalyzed intramolecular coupling forms the spiro center, often requiring precise temperature control (-20°C to 60°C).
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Boc Protection: tert-Butyl dicarbonate (Boc₂O) is employed under basic conditions (e.g., DMAP, DIPEA) to install the carbamate group.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Spirocyclization | Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF | 62 | >95% |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C→RT | 89 | 98% |
Analytical Characterization
Rigorous quality control is achieved through:
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¹H/¹³C NMR Spectroscopy: Confirms spirocyclic connectivity and substituent regiochemistry. For example, the azetidine protons resonate as distinct multiplets at δ 3.2–4.1 ppm.
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High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (e.g., 5 μm, 250 × 4.6 mm) with UV detection at 254 nm ensure ≥98% purity.
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Mass Spectrometry: ESI-MS exhibits a predominant [M+H]⁺ ion at m/z 275.4, consistent with the molecular formula.
| Compound | Substituent | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|
| Target Compound (7'-Methyl) | -CH₃ | 274.36 | 3.2 |
| 7'-Ethyl Analog | -C₂H₅ | 288.40 | 3.8 |
| 3-Bromomethyl Azetidine Derivative | -CH₂Br | 250.13 | 2.9 |
The ethyl analog demonstrates increased lipophilicity (LogP +0.6), potentially enhancing membrane permeability but risking reduced aqueous solubility . Brominated variants like the 3-bromomethyl derivative serve as synthetic intermediates for further functionalization .
Future Directions and Research Opportunities
Synthetic Chemistry
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Spiro Ring Expansion: Exploring five-membered pyrrolidine or oxetane spiro systems to modulate strain and reactivity.
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Late-Stage Functionalization: C-H activation strategies to introduce fluorinated or heteroaromatic groups at the indole C4 position.
Biological Evaluation
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High-Throughput Screening: Prioritize targets using kinase panels and GPCR assays.
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Pharmacokinetic Profiling: Assess metabolic stability in microsomal models and blood-brain barrier permeability via PAMPA assays.
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